SRI-29574

Description

Properties

CAS No. |

1928712-46-2 |

|---|---|

Molecular Formula |

C29H23N5 |

Molecular Weight |

441.54 |

IUPAC Name |

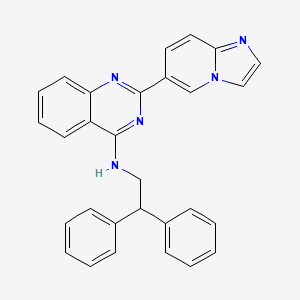

N-(2,2-diphenylethyl)-2-imidazo[1,2-a]pyridin-6-ylquinazolin-4-amine |

InChI |

InChI=1S/C29H23N5/c1-3-9-21(10-4-1)25(22-11-5-2-6-12-22)19-31-29-24-13-7-8-14-26(24)32-28(33-29)23-15-16-27-30-17-18-34(27)20-23/h1-18,20,25H,19H2,(H,31,32,33) |

InChI Key |

CLQYCNGZRPKVQF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CNC2=NC(=NC3=CC=CC=C32)C4=CN5C=CN=C5C=C4)C6=CC=CC=C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SRI-29574; SRI-29574; SRI-29574 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SRI-29574: A Novel Dopamine Transporter Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SRI-29574, a potent and selective allosteric modulator of the dopamine transporter (DAT). The information presented herein is intended to support ongoing research and drug development efforts targeting the dopaminergic system.

Core Concepts and Mechanism of Action

This compound, chemically known as N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine, is a novel small molecule that acts as a partial inhibitor of the dopamine transporter (DAT). Unlike traditional DAT inhibitors that bind to the primary substrate site (the orthosteric site), this compound is believed to bind to a distinct, allosteric site on the transporter. This allosteric interaction modulates the transporter's function without directly competing with dopamine for uptake.

The primary mechanism of action of this compound is the partial inhibition of dopamine reuptake. This leads to a modest increase in extracellular dopamine levels, suggesting a potential therapeutic window that may avoid the high abuse liability associated with classical DAT inhibitors like cocaine. A key characteristic of this compound is its significantly lower potency in inhibiting the binding of radioligands like [³H]WIN35428 to the DAT, further supporting its allosteric mode of action.[1] Furthermore, this compound does not influence d-amphetamine-induced dopamine release, indicating a distinct mechanism from releasing agents.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of this compound, providing key quantitative data for its interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Table 1: Monoamine Transporter Uptake Inhibition

| Transporter | IC₅₀ (nM) | Efficacy (% Inhibition) |

| DAT | 2.3 ± 0.4 | 68 ± 2 |

| SERT | 23 ± 5 | 52 ± 2 |

| NET | 52 ± 15 | 72 ± 4 |

Data obtained from studies using rat brain synaptosomes.[1]

Table 2: Radioligand Binding Affinity

| Transporter | Radioligand | This compound Activity |

| DAT | [³H]WIN35428 | Inactive in inhibiting binding |

This lack of activity at the orthosteric binding site is a hallmark of this compound's allosteric mechanism.[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Synaptosome Preparation from Rat Striatum

Objective: To isolate nerve terminals (synaptosomes) from rat brain tissue for in vitro transporter assays.

Protocol:

-

Euthanize adult male Wistar rats via decapitation.

-

Rapidly dissect the striata on a cold surface.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the P2 fraction, enriched in synaptosomes) in a suitable buffer for the specific assay (e.g., Krebs-HEPES buffer).

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford assay).

[³H]Dopamine Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) and efficacy of this compound in inhibiting dopamine uptake by synaptosomes.

Protocol:

-

Pre-incubate aliquots of the synaptosomal preparation in Krebs-HEPES buffer for 10 minutes at 37°C.

-

Add varying concentrations of this compound or vehicle control to the synaptosomes and incubate for an additional 15 minutes.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).

-

Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Define non-specific uptake in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

-

Calculate the specific uptake at each concentration of this compound and determine the IC₅₀ and maximal inhibition (Eₘₐₓ) values by non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of DAT Allosteric Modulation by this compound

Caption: Allosteric modulation of DAT by this compound.

Experimental Workflow for [³H]Dopamine Uptake Inhibition Assay

Caption: Workflow for the [³H]dopamine uptake inhibition assay.

Synthesis Outline

The chemical structure of this compound, N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine, suggests a multi-step synthesis. A plausible synthetic route would involve the preparation of the key intermediates: 2-(imidazo[1,2-a]pyridin-6-yl)quinazoline-4-one and 2,2-diphenylethan-1-amine. The final step would likely be a coupling reaction between these two fragments. The synthesis of the quinazolinone core can be achieved through the condensation of an appropriately substituted anthranilic acid derivative with a suitable cyclizing agent. The imidazo[1,2-a]pyridine moiety can be constructed via established methods, such as the reaction of a 2-aminopyridine with an α-haloketone.

Conclusion and Future Directions

This compound represents a significant advancement in the field of dopamine transporter modulation. Its allosteric mechanism of action offers the potential for a more nuanced and possibly safer pharmacological profile compared to traditional DAT inhibitors. The data presented in this guide highlight its potency and partial efficacy, which may translate to therapeutic benefits in conditions characterized by dopamine dysregulation, such as attention-deficit/hyperactivity disorder (ADHD), substance use disorders, and certain mood disorders.

Future research should focus on in vivo characterization of this compound to evaluate its pharmacokinetic properties, behavioral effects, and therapeutic potential in animal models of disease. Further elucidation of the precise binding site and the conformational changes induced by this compound will be crucial for the rational design of next-generation allosteric modulators of the dopamine transporter.

References

An In-Depth Technical Guide on the Binding Affinity and Selectivity of SRI-29574

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29574 has emerged as a significant pharmacological tool for studying the intricacies of monoamine transporter function. Identified as a potent allosteric modulator of the dopamine transporter (DAT), its unique mechanism of action offers a nuanced approach to modulating dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, complete with detailed experimental methodologies and visualizations of the associated molecular interactions and pathways.

Binding Affinity and Selectivity Profile of this compound

This compound exhibits a distinct profile as a partial inhibitor of uptake at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Its primary potency is directed towards DAT, with progressively lower affinity for SERT and NET. A critical characteristic of its allosteric nature is its inactivity in competitively inhibiting the binding of traditional DAT ligands, such as [3H]WIN35,428.

Quantitative Inhibition of Monoamine Uptake

The inhibitory activity of this compound on the uptake of dopamine, serotonin, and norepinephrine has been quantified using radiolabeled neurotransmitter uptake assays in rat brain synaptosomes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Transporter | Substrate | IC50 (nM) | Efficacy (% Inhibition) |

| Dopamine Transporter (DAT) | [3H]Dopamine | 2.3 ± 0.4 | 68 ± 2 |

| Serotonin Transporter (SERT) | [3H]Serotonin | 23 ± 5 | 52 ± 2 |

| Norepinephrine Transporter (NET) | [3H]Norepinephrine | 52 ± 15 | 72 ± 4 |

Data sourced from Rothman, et al. (2015). Journal of Pharmacology and Experimental Therapeutics, 353(3), 529-538.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and selectivity of this compound.

Radiolabeled Monoamine Uptake Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

-

Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed and placed in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

The striatum (for DAT), whole brain minus cerebellum (for SERT), and hypothalamus (for NET) are dissected and homogenized in 10 volumes of ice-cold sucrose buffer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological salt buffer.

2. Uptake Assay:

-

Synaptosomes are pre-incubated for 10 minutes at 37°C with various concentrations of this compound or vehicle control.

-

The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled neurotransmitter: [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET.

-

The incubation is carried out for a short period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

The amount of radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified by liquid scintillation counting.

3. Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

[3H]WIN35,428 Binding Assay

This assay is used to determine if a compound competes with the binding of a classic radiolabeled DAT inhibitor.

1. Membrane Preparation:

-

Crude synaptosomal pellets are subjected to osmotic lysis in a hypotonic buffer and further centrifugation to isolate the synaptic membranes.

2. Binding Assay:

-

Membranes are incubated with a fixed concentration of [3H]WIN35,428 in the presence of varying concentrations of this compound or a known competing ligand (e.g., cocaine) as a positive control.

-

The incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled DAT inhibitor.

-

The ability of this compound to inhibit [3H]WIN35,428 binding is assessed by analyzing the displacement curves.

Visualizations

Experimental Workflow for Monoamine Uptake Assay

In-Vitro Characterization of SRI-29574: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-29574 is a novel allosteric modulator of the dopamine transporter (DAT), demonstrating high potency and partial inhibition of dopamine uptake. This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of this compound, including its activity at the serotonin (SERT) and norepinephrine (NET) transporters. Detailed experimental methodologies for key assays are presented to enable replication and further investigation. Furthermore, this document visualizes the compound's mechanism of action and potential downstream signaling effects through detailed diagrams, offering a valuable resource for researchers in the fields of neuroscience and drug discovery.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neurological and psychiatric disorders. Allosteric modulators of DAT, such as this compound, offer a promising therapeutic strategy by fine-tuning transporter function rather than outright blocking it. This compound has been identified as a potent allosteric modulator that partially inhibits dopamine uptake, suggesting a distinct mechanism of action compared to traditional competitive inhibitors. This guide summarizes the key in-vitro characteristics of this compound, providing essential data and methodologies for its scientific evaluation.

Quantitative Pharmacological Data

The in-vitro activity of this compound has been characterized through radiolabeled neurotransmitter uptake inhibition assays in rat brain synaptosomes. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the maximum efficacy (Emax) of this compound at the dopamine, serotonin, and norepinephrine transporters.

| Transporter | IC50 (nM) | Emax (%) |

| Dopamine Transporter (DAT) | 2.3 ± 0.4 | 68 ± 2 |

| Serotonin Transporter (SERT) | 23 ± 5 | 52 ± 2 |

| Norepinephrine Transporter (NET) | 52 ± 15 | 72 ± 4 |

| Table 1: Inhibitory activity of this compound on monoamine transporter uptake in rat brain synaptosomes. |

Experimental Protocols

[³H]Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol outlines the methodology used to determine the potency and efficacy of this compound in inhibiting dopamine uptake.

3.1.1. Materials and Reagents

-

Male Sprague-Dawley rats

-

Sucrose solution (0.32 M), ice-cold

-

Krebs-phosphate buffer (KPB), pH 7.4

-

[³H]Dopamine

-

This compound

-

Indatraline (for determining non-specific uptake)

-

Scintillation fluid

-

Glass homogenizer

-

Centrifuge

-

96-well plates

-

Filter harvester and filter mats

-

Scintillation counter

3.1.2. Procedure

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the caudate tissue.

-

Homogenize the tissue in ice-cold 10% sucrose solution.

-

Centrifuge the homogenate at 1000 x g for 10 minutes.

-

Collect the supernatant containing crude synaptosomes and keep it on ice.

-

-

Uptake Inhibition Assay:

-

Prepare serial dilutions of this compound in KPB.

-

In a 96-well plate, add 100 µL of the synaptosome preparation to 900 µL of KPB containing the test drug (this compound) at various concentrations.

-

For determining non-specific uptake, incubate synaptosomes with a high concentration of indatraline (e.g., 1 µM).

-

Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 5 nM).

-

Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold KPB to remove unbound radioligand.

-

Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

3.1.3. Data Analysis

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of indatraline) from the total uptake.

-

Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the this compound concentration.

-

Determine the IC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the [³H]Dopamine uptake inhibition assay.

Mechanism of Action

Unraveling the Allosteric Modulation of Monoamine Transporters by SRI-29574: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of SRI-29574 on the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This compound is a novel compound that acts as an allosteric modulator, exhibiting a unique profile of partial inhibition of monoamine uptake without direct competition at the primary binding site. This document provides a comprehensive overview of its quantitative effects, detailed experimental protocols for its characterization, and visual representations of its mechanism and the workflows used to study it.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

This compound demonstrates a distinct inhibitory profile on the reuptake of dopamine, serotonin, and norepinephrine. The following table summarizes the key quantitative data regarding its potency at each of the monoamine transporters.

| Transporter | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 2.3 |

| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | 23 |

| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 52 |

Data represents the concentration of this compound required to inhibit 50% of the maximal uptake of the respective radiolabeled monoamine.

A key characteristic of this compound is its lack of activity as an inhibitor of radioligand binding at the dopamine transporter, indicating that it does not compete with traditional DAT inhibitors that bind to the primary substrate binding site.

Core Experimental Protocols

The characterization of this compound's effects on monoamine transporters relies on two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

These assays are crucial for determining whether a compound interacts with the primary binding site of the transporter. While this compound is inactive at the DAT binding site, this protocol is essential for confirming this and for screening other compounds.

1. Dopamine Transporter (DAT) Binding Assay

-

Radioligand: [³H]WIN 35,428 (a cocaine analog)

-

Tissue/Cell Preparation: Membranes prepared from cells expressing DAT (e.g., HEK-293 cells) or from brain regions rich in DAT, such as the striatum.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Procedure:

-

Incubate prepared membranes with varying concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

-

Incubate at 4°C for 2-3 hours to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

2. Serotonin Transporter (SERT) Binding Assay

-

Radioligand: [³H]Citalopram or [³H]Paroxetine

-

Tissue/Cell Preparation: Membranes from SERT-expressing cells or brain regions like the raphe nucleus.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure: Similar to the DAT binding assay, with adjustments for the specific radioligand and transporter. Non-specific binding is typically determined using a high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine (10 µM).

3. Norepinephrine Transporter (NET) Binding Assay

-

Radioligand: [³H]Nisoxetine

-

Tissue/Cell Preparation: Membranes from NET-expressing cells or brain regions such as the locus coeruleus or hippocampus.

-

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure: Follows the same principles as the DAT and SERT binding assays. Desipramine (10 µM) is commonly used to define non-specific binding.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of neurotransmitters into cells.

1. [³H]Dopamine (DA) Uptake Inhibition Assay

-

Cell System: HEK-293 cells stably expressing the human dopamine transporter (hDAT).

-

Assay Buffer (Krebs-Henseleit Buffer - KHB): 124 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 10 mM D-glucose, and 1 mM ascorbic acid, pH 7.4, gassed with 95% O₂/5% CO₂.

-

Procedure:

-

Plate DAT-expressing cells in 96-well plates and grow to confluence.

-

Wash the cells with KHB.

-

Pre-incubate the cells with varying concentrations of this compound or a reference compound for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]DA (e.g., 10 nM).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KHB.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a DAT inhibitor (e.g., 10 µM nomifensine). IC₅₀ values are calculated from the concentration-response curves.

2. [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE) Uptake Inhibition Assays

-

These assays are performed using the same general protocol as the [³H]DA uptake assay, but with cells expressing SERT or NET, and using [³H]5-HT or [³H]NE as the respective substrates. Non-specific uptake is determined using appropriate selective inhibitors (e.g., fluoxetine for SERT, desipramine for NET).

Visualizing Mechanisms and Workflows

Allosteric Modulation of the Dopamine Transporter by this compound

The following diagram illustrates the proposed mechanism of action for this compound as an allosteric modulator of the dopamine transporter.

Experimental Workflow for Characterizing an Allosteric Modulator

This diagram outlines the logical flow of experiments to characterize a compound like this compound.

The Discovery and Synthesis of SRI-29574: An Allosteric Modulator of the Dopamine Transporter

SRI-29574 is a novel small molecule that has garnered significant interest within the neuroscience and drug development communities for its unique mechanism of action as an allosteric modulator of the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Rationale

This compound was identified through a systematic investigation of a large library of quinazolinamine-based compounds. The primary goal of this research was to discover novel ligands that could modulate the function of the dopamine transporter (DAT) through a mechanism distinct from traditional competitive inhibitors. The rationale behind seeking allosteric modulators is to achieve a more nuanced and potentially safer pharmacological profile compared to orthosteric ligands that directly compete with dopamine for binding. Allosteric modulators can fine-tune transporter activity rather than simply blocking it, which may lead to therapeutic agents with a lower propensity for abuse and off-target effects.

The discovery of this compound was a result of extensive structure-activity relationship (SAR) studies on a series of N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine analogs. These studies aimed to optimize potency and selectivity for the dopamine transporter while characterizing the nature of the inhibition.

Synthesis of this compound

The synthesis of this compound, while not published as a single, detailed protocol, can be constructed based on established synthetic methodologies for its core heterocyclic components: the quinazoline and the imidazo[1,2-a]pyridine moieties. The following represents a plausible synthetic pathway:

Step 1: Synthesis of the Imidazo[1,2-a]pyridine core

The imidazo[1,2-a]pyridine scaffold is a key component of this compound. A common and effective method for its synthesis is the reaction of a 2-aminopyridine with an α-haloketone.

-

Reaction: 2-amino-5-bromopyridine is reacted with 2-bromoacetaldehyde diethyl acetal in a suitable solvent such as ethanol, followed by acid-catalyzed cyclization to yield 6-bromoimidazo[1,2-a]pyridine.

Step 2: Synthesis of the Quinazoline core

The quinazoline ring system can be constructed through various methods. A widely used approach involves the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source.

-

Reaction: 2-amino-5-bromobenzonitrile can be reacted with formamide at elevated temperatures to yield 6-bromo-4-chloroquinazoline.

Step 3: Suzuki Coupling

A palladium-catalyzed Suzuki coupling reaction can be employed to connect the imidazo[1,2-a]pyridine and quinazoline cores.

-

Reaction: 6-bromoimidazo[1,2-a]pyridine is converted to the corresponding boronic acid or boronate ester. This is then coupled with 6-bromo-4-chloroquinazoline in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) to form 6-(imidazo[1,2-a]pyridin-6-yl)-4-chloroquinazoline.

Step 4: Final Assembly

The final step involves the nucleophilic aromatic substitution of the chlorine atom on the quinazoline ring with 2,2-diphenylethanamine.

-

Reaction: 6-(imidazo[1,2-a]pyridin-6-yl)-4-chloroquinazoline is reacted with 2,2-diphenylethanamine in a suitable solvent like isopropanol or DMF, often with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA), to yield this compound.

Pharmacological Data

This compound has been characterized through a series of in vitro assays to determine its potency and efficacy at monoamine transporters. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound at Monoamine Transporters

| Transporter | IC50 (nM) | Emax (%) | Assay Type |

| Dopamine Transporter (DAT) | 2.3 ± 0.4 | 68 ± 2 | [³H]Dopamine Uptake Inhibition |

| Serotonin Transporter (SERT) | 23 ± 5 | 52 ± 2 | [³H]Serotonin Uptake Inhibition |

| Norepinephrine Transporter (NET) | 52 ± 15 | 72 ± 4 | [³H]Norepinephrine Uptake Inhibition |

Data presented as mean ± standard deviation.

Table 2: Binding Affinity of this compound at the Dopamine Transporter

| Radioligand | IC50 (nM) | Assay Type |

| [³H]WIN 35,428 | > 10,000 | Competitive Binding Assay |

The data clearly indicate that this compound is a potent, partial inhibitor of dopamine uptake.[1] Notably, its efficacy (Emax) does not reach 100%, classifying it as a partial inhibitor.[1] Furthermore, the stark contrast between its high potency in the uptake inhibition assay and its extremely low affinity in the competitive binding assay with the cocaine analog [³H]WIN 35,428 provides strong evidence for an allosteric mechanism of action.[1] this compound does not compete for the same binding site as traditional DAT inhibitors.[1]

Mechanism of Action: Allosteric Modulation of DAT

This compound functions as a negative allosteric modulator of the dopamine transporter. It binds to a topographically distinct site from the orthosteric binding site where dopamine and competitive inhibitors like cocaine bind. This binding event induces a conformational change in the transporter protein, which in turn reduces the efficiency of dopamine translocation across the cell membrane without completely blocking it.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key assays used to characterize this compound.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Dissect the striata from rat brains and homogenize in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in a Krebs-HEPES buffer (pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Uptake Assay:

-

In a 96-well plate, add Krebs-HEPES buffer, the test compound (this compound at various concentrations), and the synaptosomal preparation.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of [³H]dopamine and unlabeled dopamine to a final concentration of 100 nM.

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the synaptosomes using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Data are analyzed using non-linear regression to determine IC50 and Emax values.

-

[³H]WIN 35,428 Competitive Binding Assay

This assay determines if a compound binds to the same site on the dopamine transporter as cocaine-like ligands.

-

Membrane Preparation:

-

Prepare synaptosomal membranes from rat striatum as described above.

-

Resuspend the final pellet in an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, the test compound (this compound at various concentrations), [³H]WIN 35,428 (at a concentration near its Kd, typically 2-5 nM), and the membrane preparation.

-

Incubate for 1-2 hours at 4°C to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in a solution containing polyethyleneimine to reduce non-specific binding.

-

Wash the filters three times with ice-cold binding buffer.

-

Quantify the amount of bound [³H]WIN 35,428 using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled WIN 35,428 or cocaine (e.g., 10 µM).

-

Data are analyzed to determine the IC50 value of the test compound for displacing the radioligand.

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of dopamine transporter pharmacology. Its characterization as a potent, partial, and allosteric inhibitor of dopamine uptake opens up new avenues for therapeutic intervention in dopamine-related disorders. The distinct mechanism of action of this compound may offer a superior safety and efficacy profile compared to traditional DAT inhibitors. Future research should focus on in vivo characterization of its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic utility in animal models of diseases such as ADHD, depression, and substance use disorders. Further elucidation of its precise binding site on the dopamine transporter will also be critical for the rational design of next-generation allosteric modulators.

References

SRI-29574 as a Probe for Dopamine Transporter Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention and pharmacological research. SRI-29574 has emerged as a potent and selective allosteric modulator of DAT, offering a unique tool to investigate the complex mechanisms of dopamine transport and its regulation.[1][2] This technical guide provides an in-depth overview of this compound, its pharmacological properties, and detailed experimental protocols for its use as a research probe.

Pharmacological Profile of this compound

This compound acts as a partial inhibitor of dopamine uptake with high potency. A key characteristic of this compound is its allosteric mechanism of action. It inhibits dopamine uptake without directly competing with the binding of traditional DAT ligands like [3H]WIN35428, suggesting it binds to a site topographically distinct from the dopamine binding site.[3] This allosteric modulation provides a valuable tool for dissecting the conformational changes and regulatory processes of the dopamine transporter.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

| Transporter | Assay | Parameter | Value | Reference |

| DAT | [3H]Dopamine Uptake Inhibition | IC50 | 2.3 ± 0.4 nM | [3] |

| DAT | [3H]Dopamine Uptake Inhibition | Emax | 68 ± 2% | [3] |

| SERT | [3H]Serotonin Uptake Inhibition | IC50 | 23 ± 5 nM | [3] |

| SERT | [3H]Serotonin Uptake Inhibition | Emax | 52 ± 2% | [3] |

| NET | [3H]Norepinephrine Uptake Inhibition | IC50 | 52 ± 15 nM | [3] |

| NET | [3H]Norepinephrine Uptake Inhibition | Emax | 72 ± 4% | [3] |

| DAT | [3H]WIN35428 Binding | - | Inactive | [3] |

Experimental Protocols

Synaptosome Preparation from Rat Caudate

This protocol describes the preparation of synaptosomes, which are resealed nerve terminals that retain functional transporters, from rat brain tissue.

Materials:

-

Male Sprague-Dawley rats (200-300 g)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)

-

Protease inhibitors

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize rats and rapidly dissect the caudate nuclei on ice.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a Dounce homogenizer with 10-12 gentle strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

[3H]Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Materials:

-

Prepared synaptosomes

-

Krebs-Ringer-HEPES buffer with 100 µM pargyline and 100 µM ascorbic acid

-

[3H]Dopamine

-

This compound solutions of varying concentrations

-

Nomifensine (for defining non-specific uptake)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Pre-incubate synaptosomes (approximately 100 µg of protein) in Krebs-Ringer-HEPES buffer for 10 minutes at 37°C.

-

Add varying concentrations of this compound or vehicle and incubate for 15 minutes at 37°C.

-

Initiate the uptake by adding a final concentration of 10 nM [3H]Dopamine.

-

Incubate for 5 minutes at 37°C.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific uptake in the presence of 10 µM nomifensine.

-

Calculate the percent inhibition of specific uptake at each concentration of this compound to determine the IC50 and Emax values.

[3H]WIN35428 Binding Assay

This assay is used to determine if this compound directly competes with the binding of a classic DAT ligand. While the precise protocol from the key Rothman et al. (2015) study is not detailed in the available search results, a general procedure is as follows.

Materials:

-

Prepared synaptosomes or membrane preparations from rat caudate

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[3H]WIN35428

-

This compound solutions of varying concentrations

-

Cocaine or GBR12909 (for defining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubate synaptosomal membranes (approximately 100-200 µg of protein) with varying concentrations of this compound and a fixed concentration of [3H]WIN35428 (e.g., 1-2 nM) in binding buffer.

-

Incubate for 1-2 hours at 4°C or room temperature.

-

Terminate the binding by rapid filtration through glass fiber filters pre-soaked in buffer.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor like cocaine (10 µM) or GBR12909 (1 µM).

-

Analyze the data to determine if this compound displaces [3H]WIN35428 binding. Based on existing literature, this compound is expected to be inactive in this assay.[3]

Visualizations

Allosteric Modulation of DAT by this compound

Caption: Allosteric modulation of DAT by this compound.

Experimental Workflow for [3H]Dopamine Uptake Assay

Caption: Workflow for the [3H]Dopamine uptake inhibition assay.

Conclusion

This compound represents a powerful and selective tool for the investigation of dopamine transporter function. Its allosteric mechanism of action allows for the study of DAT regulation in ways that are not possible with traditional competitive inhibitors. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a variety of experimental settings, from basic neurochemical assays to more complex in vivo studies. By providing a deeper understanding of the pharmacological properties and experimental applications of this compound, this guide aims to support further research into the critical role of the dopamine transporter in health and disease.

References

Probing the Allosteric Modulation of the Dopamine Transporter: A Deep Dive into the Structure-Activity Relationship of SRI-29574 Analogs

For Immediate Release

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of SRI-29574 and its analogs as allosteric modulators of the dopamine transporter (DAT). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate a deeper understanding of these novel compounds and their therapeutic potential.

This compound has been identified as a potent allosteric modulator of the dopamine transporter, demonstrating a partial inhibition of dopamine uptake with a nanomolar IC50 value.[1] Further research has led to the synthesis and evaluation of over 500 analogs, with a selection of 36 second-generation compounds showing significant potency in allosterically modulating DAT.[1] These compounds offer a unique mechanism of action, discriminating between the inhibition of DAT uptake and DAT binding, a characteristic that sets them apart from traditional DAT inhibitors.[1]

Quantitative Analysis of this compound and its Analogs

The following tables summarize the in vitro activity of this compound and a selection of its analogs on the dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. The data highlights the potency (IC50) and efficacy (Emax) of these compounds in inhibiting neurotransmitter uptake and their affinity for the dopamine transporter binding site.

Table 1: In Vitro Inhibition of Monoamine Uptake by this compound and Analogs

| Compound | DA Uptake IC50 (nM) | DA Uptake Emax (%) | 5-HT Uptake IC50 (nM) | 5-HT Uptake Emax (%) | NE Uptake IC50 (nM) | NE Uptake Emax (%) |

| This compound | 2.3 ± 0.4 | 68 ± 2 | 23 ± 5 | 52 ± 2 | 52 ± 15 | 72 ± 4 |

| SRI-29786 | 7.1 ± 2.2 | - | - | - | - | - |

| SRI-30522 | - | - | - | - | - | - |

Data sourced from: Rothman et al., 2013.[1] Emax represents the maximal inhibition of uptake.

Table 2: Inhibition of [3H]WIN35,428 Binding to the Dopamine Transporter

| Compound | DAT Binding IC50 (nM) |

| This compound | Inactive |

| SRI-29786 | 1100 ± 10 |

| SRI-30522 | Inactive |

Data sourced from: Rothman et al., 2013.[1] Some compounds were found to be inactive as inhibitors of DAT binding, highlighting their allosteric mechanism.[1]

Core Structural Insights and Activity Relationships

The analysis of this compound and its analogs reveals a nuanced structure-activity relationship. Notably, these compounds are partial inhibitors of DAT, SERT, and NET uptake, with a generally lower efficacy at SERT.[1] A key finding is the separation of uptake inhibition from binding inhibition. For instance, this compound potently inhibits dopamine uptake with an IC50 of 2.3 nM but is inactive in inhibiting [3H]WIN35,428 binding to the DAT.[1] In contrast, a compound like SRI-29786 inhibits both uptake and binding, though with a significantly lower potency for binding (a 155-fold difference).[1] This dissociation strongly supports the hypothesis that these allosteric modulators bind to a site on the transporter that is distinct from the substrate and traditional inhibitor binding site.[1]

Experimental Methodologies

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and its analogs.[1]

Synaptosomal Uptake Assay

This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes.

Synaptosomal uptake assay workflow.

Radioligand Binding Assay

This assay determines the affinity of the test compounds for the dopamine transporter by measuring their ability to displace a radiolabeled ligand.

Radioligand binding assay workflow.

Signaling Pathways and Mechanism of Action

The unique pharmacological profile of this compound and its analogs suggests a distinct interaction with the dopamine transporter, leading to allosteric modulation rather than direct competitive inhibition. This implies that these compounds bind to a site topographically distinct from the substrate binding site, inducing a conformational change in the transporter that reduces its efficiency in translocating dopamine.

Proposed mechanism of allosteric modulation of DAT by this compound.

Importantly, studies have shown that these allosteric modulators do not affect d-amphetamine-induced dopamine release, further differentiating their mechanism from that of traditional DAT inhibitors.[1] This unique profile suggests that this compound and its analogs could serve as valuable pharmacological tools to investigate the function and regulation of biogenic amine transporters and may represent a novel therapeutic avenue for conditions associated with dysregulated dopamine signaling.[1]

References

Methodological & Application

Application Notes and Protocols for Utilizing SRI-29574 in Dopamine Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SRI-29574 is a potent and selective allosteric modulator of the dopamine transporter (DAT).[1][2] As a partial inhibitor of dopamine uptake, it presents a valuable pharmacological tool for investigating the intricacies of dopaminergic neurotransmission and for the development of novel therapeutics for dopamine-related disorders. Unlike competitive inhibitors that bind to the same site as dopamine, this compound is understood to bind to a distinct, allosteric site on the DAT, thereby modulating its function without directly competing with substrate binding. This unique mechanism of action makes it a subject of significant interest in neuropharmacology.

These application notes provide detailed protocols for the use of this compound in dopamine uptake assays, both in rat brain synaptosomes and in a cell-based model using HEK-293 cells stably expressing the human dopamine transporter (hDAT).

Data Presentation: Quantitative Profile of this compound

The following table summarizes the in vitro pharmacological data for this compound, highlighting its potency and efficacy at the dopamine, serotonin, and norepinephrine transporters. The data is derived from studies conducted in rat brain synaptosomes.[3]

| Transporter | Assay Type | Parameter | Value | Efficacy (Emax) |

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | IC₅₀ | 2.3 ± 0.4 nM | 68 ± 2% |

| Serotonin Transporter (SERT) | [³H]Serotonin Uptake Inhibition | IC₅₀ | 23 ± 5 nM | 52 ± 2% |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine Uptake Inhibition | IC₅₀ | 52 ± 15 nM | 72 ± 4% |

Table 1: Quantitative data for this compound inhibition of monoamine transporters. Data from Rothman et al., 2012.[3]

Experimental Protocols

Two primary experimental systems are detailed below: a synaptosomal preparation which provides a model closer to the native brain environment, and a cell-based assay which offers a more controlled system for studying the human transporter.

Protocol 1: Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is adapted from standard synaptosomal preparation and uptake assay methodologies and is suitable for determining the IC₅₀ of this compound.[3][4]

I. Materials and Reagents:

-

Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.

-

Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.

-

This compound Stock Solution: 1 mM in DMSO.

-

[³H]Dopamine Stock Solution: Specific activity ~60-90 Ci/mmol.

-

Unlabeled Dopamine Stock Solution: 1 mM for defining non-specific uptake.

-

Scintillation Cocktail.

-

Rat Caudate Tissue.

II. Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Studies of the Biogenic Amine Transporters 15. Identification of Novel Allosteric Dopamine Transporter Ligands with Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SRI-29574

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of SRI-29574, an allosteric modulator of the dopamine transporter (DAT). The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.

Compound Information

This compound is a potent allosteric modulator of the dopamine transporter (DAT), exhibiting partial inhibition of dopamine uptake.[1] It also shows some activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).[1] Its primary utility is as a research tool to investigate the function and regulation of DAT.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₃N₅ | MedChemExpress |

| Molecular Weight | 441.53 g/mol | MedChemExpress |

| Appearance | White to light brown powder | Sigma-Aldrich |

| IC₅₀ (DAT Uptake) | 2.3 ± 0.4 nM | [2] |

Dissolution Protocol for this compound

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. The recommended solvent is dimethyl sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block set to 37°C

-

Sonicator (optional, but recommended)

-

Calibrated pipettes

Preparation of a 2 mg/mL Stock Solution

This protocol is for preparing a stock solution at the reported solubility limit. For lower concentrations, the volume of DMSO can be adjusted accordingly.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 2 mg/mL stock solution, weigh 2 mg of the compound.

-

Adding Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Initial Mixing: Briefly vortex the solution for 30-60 seconds to suspend the compound.

-

Warming and Sonication:

-

Place the tube in a water bath or heat block set to 37°C for 5-10 minutes.

-

Following warming, vortex the solution again for 30-60 seconds.

-

If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

-

Alternate between warming, vortexing, and sonicating until the solution is clear and free of visible particulates.

-

-

Storage: Once fully dissolved, the stock solution can be stored at -20°C for up to three months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Dilutions

For most cell-based experiments, the high concentration of the DMSO stock solution will be toxic to cells. Therefore, it is necessary to prepare serial dilutions in an appropriate aqueous buffer or cell culture medium.

Important Consideration: When diluting a DMSO stock solution into an aqueous medium, the compound may precipitate out of solution. To minimize this, it is recommended to add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion. The final concentration of DMSO in the experimental medium should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.

Experimental Protocol: In Vitro Dopamine Uptake Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on dopamine uptake in a cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells.

Materials

-

HEK293-hDAT cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic like G418)

-

Phosphate-buffered saline (PBS)

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

-

[³H]-Dopamine (radiolabeled)

-

Unlabeled dopamine

-

This compound stock solution in DMSO

-

Scintillation cocktail

-

96-well microplate

-

Microplate scintillation counter

Experimental Procedure

-

Cell Seeding: Seed the HEK293-hDAT cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of Reagents:

-

Prepare a solution of [³H]-dopamine and unlabeled dopamine in the assay buffer to achieve the desired final concentration (typically in the low nanomolar range for the radiolabeled dopamine).

-

Prepare serial dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

-

-

Dopamine Uptake Assay:

-

On the day of the assay, aspirate the cell culture medium from the wells.

-

Wash the cells once with assay buffer.

-

Add the prepared this compound dilutions (or vehicle control) to the respective wells and incubate for 10-20 minutes at room temperature or 37°C.

-

Initiate the dopamine uptake by adding the [³H]-dopamine solution to all wells.

-

Incubate for a short period, typically 5-10 minutes, at room temperature or 37°C. The incubation time should be within the linear range of dopamine uptake for the specific cell line.

-

Terminate the uptake by rapidly aspirating the dopamine solution and washing the cells three times with ice-cold assay buffer.

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS) or a scintillation cocktail directly to the wells.

-

-

Quantification:

-

If a lysis buffer was used, transfer the lysate to scintillation vials.

-

If a scintillation cocktail was added directly to the wells, seal the plate.

-

Measure the radioactivity in each well or vial using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific uptake by including wells with a high concentration of a known DAT inhibitor (e.g., GBR12909 or cocaine).

-

Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

-

Plot the specific dopamine uptake as a function of the this compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow for Dopamine Uptake Assay

Caption: Workflow for the in vitro dopamine uptake inhibition assay.

Putative Signaling Pathway Affected by this compound

The partial inhibition of DAT by this compound leads to an increase in the synaptic concentration of dopamine. This elevated dopamine can then interact with postsynaptic dopamine receptors, primarily D1 and D2 receptors, to modulate downstream signaling cascades.

Caption: Putative signaling pathway modulated by this compound.

References

Application Notes and Protocols for SRI-29574 in Cocaine Addiction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29574 is an allosteric modulator of the dopamine transporter (DAT), exhibiting partial inhibitory effects on the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.[1] While direct preclinical studies of this compound in models of cocaine addiction are not yet available in the public domain, its mechanism of action as a DAT modulator suggests its potential as a pharmacological tool to investigate the neurobiology of cocaine use disorder and as a potential therapeutic agent. Cocaine's primary reinforcing effects are mediated by its blockade of DAT, leading to an increase in extracellular dopamine in key brain reward regions. Allosteric modulators of DAT, like this compound, which bind to a site distinct from the cocaine binding site, offer a novel approach to modulate DAT function and potentially attenuate the effects of cocaine.

These application notes provide a theoretical framework and detailed protocols for researchers to study the effects of this compound in established preclinical models of cocaine addiction. The protocols are based on standard methodologies in the field and are intended to serve as a guide for investigating the potential efficacy of this compound in reducing cocaine self-administration and relapse behavior.

Postulated Mechanism of Action of this compound in the Context of Cocaine Addiction

Cocaine acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and leading to its accumulation. This surge in synaptic dopamine is thought to underlie the reinforcing and addictive properties of the drug. This compound, as an allosteric modulator, is hypothesized to bind to a different site on the DAT. This binding may induce a conformational change in the transporter that reduces cocaine's affinity or efficacy at its own binding site, thereby diminishing its ability to inhibit dopamine reuptake. This could lead to a reduction in the rewarding effects of cocaine and a decrease in drug-seeking behavior.

References

Application Notes and Protocols for SRI-29574 in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in motor function. A key protein in the regulation of dopamine levels is the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Modulation of DAT activity presents a potential therapeutic avenue for PD. SRI-29574 is an allosteric modulator of DAT, offering a nuanced approach to altering dopamine signaling compared to traditional orthosteric inhibitors.[1] These application notes provide a comprehensive guide for the use of this compound in preclinical Parkinson's disease research.

Compound Information: this compound

This compound acts as a partial inhibitor of dopamine uptake with high potency. It also exhibits partial inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

| Transporter | IC50 (nM) | Efficacy (% Inhibition) |

| DAT | 2.3 ± 0.4 | 68 ± 2 |

| SERT | 23 ± 5 | 52 ± 2 |

| NET | 52 ± 15 | 72 ± 4 |

| Data obtained from studies on rat brain synaptosomes. |

Proposed Mechanism of Action in Parkinson's Disease

In the context of Parkinson's disease, the partial inhibition of DAT by this compound may offer a therapeutic advantage. By moderately increasing the synaptic residence time of dopamine, it could enhance dopaminergic signaling in the depleted striatum without causing the excessive and non-physiological increases in dopamine associated with complete DAT blockade. This could potentially improve motor symptoms while minimizing the risk of adverse effects like dyskinesia. The allosteric nature of this compound suggests it modulates the transporter's function in a way that is dependent on the presence of endogenous dopamine, potentially preserving the natural pattern of dopamine signaling.

Key Experiments and Protocols

In Vitro Characterization

1. Dopamine Uptake Assay in Striatal Synaptosomes

This assay is crucial for confirming the inhibitory effect of this compound on dopamine uptake in a preparation of nerve terminals from the striatum, the brain region most affected in Parkinson's disease.

Protocol:

-

Synaptosome Preparation:

-

Rapidly dissect the striata from rodent brains in ice-cold 0.32 M sucrose buffer.

-

Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in a Krebs-Ringer buffer (KRB).

-

-

Uptake Assay:

-

Aliquot the synaptosomal suspension into test tubes.

-

Pre-incubate the synaptosomes with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of unlabeled dopamine and a tracer amount of [3H]dopamine (e.g., final concentration of 10 nM).

-

To determine non-specific uptake, include tubes containing a high concentration of a known DAT inhibitor like cocaine (e.g., 10 µM).

-

Allow the reaction to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRB to remove extracellular [3H]dopamine.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the concentration of this compound to determine the IC50 value.

-

In Vivo Evaluation in a Parkinson's Disease Model

1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

Protocol:

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole at the desired stereotaxic coordinates for the medial forebrain bundle or striatum.

-

Slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) using a microsyringe.

-

Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

-

Suture the incision and provide post-operative care, including analgesics and supportive feeding if necessary.

-

-

Drug Administration:

-

Allow the animals to recover for at least two weeks to allow the lesion to develop.

-

Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to the desired treatment regimen.

-

2. Assessment of Motor Function: Rotarod Test

This test evaluates motor coordination and balance, which are impaired in animal models of Parkinson's disease.

Protocol:

-

Place the animal on a rotating rod of a rotarod apparatus.

-

The rod's rotation speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).

-

Compare the performance of this compound-treated animals to vehicle-treated animals. An improvement in the latency to fall in the treated group would suggest a therapeutic effect.

3. Post-mortem Neurochemical Analysis

Following the behavioral assessments, the brains of the animals are analyzed to determine the extent of the dopaminergic lesion and the effect of this compound on dopamine levels.

Protocol:

-

Tissue Preparation:

-

Euthanize the animals and rapidly dissect the striata.

-

Homogenize the tissue in a solution containing an internal standard and perchloric acid to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

-

HPLC Analysis:

-

Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.

-

Separate dopamine and its metabolites (e.g., DOPAC and HVA) using a reverse-phase column.

-

Quantify the levels of dopamine and its metabolites by comparing the peak areas to those of known standards.

-

Assess the extent of the 6-OHDA lesion by comparing dopamine levels in the lesioned hemisphere to the non-lesioned hemisphere.

-

Evaluate the effect of this compound on dopamine levels in the lesioned striatum.

-

Visualizations

Caption: Proposed signaling pathway of this compound in Parkinson's disease.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a valuable research tool for investigating the therapeutic potential of allosteric DAT modulation in Parkinson's disease. The protocols outlined above provide a framework for characterizing its effects both in vitro and in vivo. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a novel therapeutic agent for this debilitating disease.

References

Application Notes and Protocols for SRI-29574 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29574 is a novel allosteric modulator of the dopamine transporter (DAT), also exhibiting partial inhibitory effects on the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] As a modulator of key monoamine transporters, this compound holds potential for investigation in a variety of CNS disorders. These application notes provide an overview of its known pharmacological properties and offer detailed, standardized protocols for evaluating its potential effects in common rodent behavioral paradigms.

Disclaimer: At the time of this writing, specific in-vivo behavioral studies for this compound in rodents are not available in the published scientific literature. The following protocols are therefore provided as standardized templates for researchers wishing to investigate the behavioral effects of this compound.

Pharmacological Profile of this compound

In-vitro studies using rat brain synaptosomes have characterized this compound as a potent allosteric modulator. The following table summarizes its known inhibitory concentrations.

| Transporter | IC50 (nM) | Efficacy |

| Dopamine Transporter (DAT) | 2.3 ± 0.4 | Partial Inhibitor (68 ± 2%) |

| Serotonin Transporter (SERT) | 23 ± 5 | Partial Inhibitor (52 ± 2%) |

| Norepinephrine Transporter (NET) | 52 ± 15 | Partial Inhibitor (72 ± 4%) |

Data from in-vitro [3H]DA, [3H]5-HT, and [3H]NE uptake inhibition assays in rat brain synaptosomes.[1]

Notably, this compound did not significantly affect d-amphetamine-induced dopamine release in in-vitro assays, suggesting a distinct mechanism from typical dopamine releasing agents.[1]

Putative Signaling Pathway

The following diagram illustrates the proposed mechanism of action for an allosteric modulator of the dopamine transporter like this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel compound like this compound in a battery of rodent behavioral tests.

Experimental Protocols

The following are detailed protocols for key behavioral experiments that can be used to assess the effects of this compound.

Locomotor Activity Test

-

Objective: To assess the effects of this compound on spontaneous locomotor activity and to identify potential stimulatory or sedative effects.

-

Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

-

Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), individually housed.

-

Procedure:

-

Habituate animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

-

After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

-

Record locomotor activity for a set duration (e.g., 30-60 minutes).

-

-

Parameters Measured:

-

Total distance traveled

-

Time spent in the center vs. periphery of the arena (as an index of anxiety)

-

Rearing frequency

-

Stereotyped behaviors

-

Elevated Plus Maze (EPM)

-

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two closed arms.

-

Animals: Male or female mice or rats.

-

Procedure:

-

Habituate animals to the testing room.

-

Administer this compound or vehicle.

-

After the pretreatment period, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed time (e.g., 5 minutes).

-

Record the session with a video camera for later analysis.

-

-

Parameters Measured:

-

Time spent in the open arms vs. closed arms

-

Number of entries into the open arms vs. closed arms

-

Total arm entries

-

Risk assessment behaviors (e.g., head dips, stretched-attend postures)

-

Forced Swim Test (FST)

-

Objective: To screen for potential antidepressant-like effects of this compound.

-

Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Animals: Male or female mice or rats.

-

Procedure:

-

Pre-test (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This induces a state of behavioral despair.

-

Remove the animal, dry it, and return it to its home cage.

-

Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle.

-

After the pretreatment period, place the animal back into the cylinder for a 5-minute test session.

-

Record the session for scoring.

-

-

Parameters Measured:

-

Duration of immobility (floating with only minor movements to keep the head above water)

-

Time spent swimming

-

Time spent climbing

-

Novel Object Recognition (NOR) Test

-

Objective: To assess the effects of this compound on short-term recognition memory.

-

Apparatus: An open field arena and two sets of identical, non-threatening objects, plus a third, distinct novel object.

-

Animals: Male or female mice or rats.

-

Procedure:

-

Habituation (Day 1): Allow each animal to freely explore the empty open field arena for 5-10 minutes.

-

Familiarization (Day 2): Place two identical objects in the arena and allow the animal to explore them for a set time (e.g., 5-10 minutes). Administer this compound or vehicle before or after this phase, depending on the experimental question (e.g., effects on acquisition vs. consolidation).

-

Test (Day 3): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration for a set time (e.g., 5 minutes).

-

-

Parameters Measured:

-

Time spent exploring the novel object vs. the familiar object.

-

Discrimination Index: (Time with novel object - Time with familiar object) / (Total exploration time).

-

References

Application Notes and Protocols for Electrophysiological Characterization of SRI-29574

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any published studies detailing the use of SRI-29574 in electrophysiology experiments. The following application notes and protocols are therefore provided as a comprehensive guide for the electrophysiological characterization of a novel dopamine transporter (DAT) allosteric modulator like this compound, based on established methodologies. The quantitative data presented are hypothetical and serve as illustrative examples of expected outcomes.

Introduction

This compound is an allosteric modulator of the dopamine transporter (DAT), also exhibiting partial inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET). Its primary characterization has been through radioligand binding and uptake assays. Electrophysiological studies are crucial to understand how its modulation of monoamine transporters translates into changes in neuronal excitability, synaptic transmission, and overall circuit function. This document outlines detailed protocols for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.

Mechanism of Action and Signaling Pathways

This compound acts as a partial inhibitor of DAT, SERT, and NET. By allosterically modulating these transporters, it is hypothesized to alter the concentration of neurotransmitters in the synaptic cleft, thereby influencing postsynaptic receptor activation and neuronal firing patterns. The primary effect is expected to be on dopaminergic neurons, but effects on serotonergic and noradrenergic neurons are also possible.

Quantitative Data Summary

The following tables present the known biochemical data for this compound and a template for organizing hypothetical data from electrophysiology experiments.

Table 1: Biochemical Properties of this compound

| Parameter | Transporter | Value | Reference |

| IC50 | DAT | 2.3 ± 0.4 nM | [1] |

| SERT | 23 ± 5 nM | [1] | |

| NET | 52 ± 15 nM | [1] | |

| Emax | DAT | 68 ± 2% | [1] |

| SERT | 52 ± 2% | [1] | |

| NET | 72 ± 4% | [1] |

Table 2: Hypothetical Electrophysiological Effects of this compound on Dopaminergic Neurons

| Parameter | Control | This compound (10 nM) | This compound (100 nM) |

| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -64.8 ± 2.3 | -63.9 ± 2.5 |

| Input Resistance (MΩ) | 350 ± 25 | 355 ± 28 | 365 ± 30 |

| Action Potential Threshold (mV) | -45.1 ± 1.5 | -45.5 ± 1.6 | -46.0 ± 1.8 |

| Spontaneous Firing Rate (Hz) | 2.5 ± 0.5 | 3.1 ± 0.6 | 4.2 ± 0.8 |

| Evoked Firing Rate (Hz at 100 pA) | 15.3 ± 1.8 | 18.9 ± 2.1 | 22.5 ± 2.5 |

| Dopamine-mediated IPSC Amplitude (pA) | -50.2 ± 5.1 | -40.8 ± 4.8 | -32.1 ± 4.5 |

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes the preparation of acute midbrain slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) for recording from dopaminergic neurons.

Materials:

-

Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)

-

Ice-cold cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm.

-

Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. pH 7.4, osmolarity ~300-310 mOsm.

-

Vibrating microtome (vibratome)

-

Dissection tools

Procedure:

-

Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.

-

Rapidly dissect the brain and immerse it in ice-cold cutting solution.

-

Mount the brain on the vibratome stage and prepare 250-300 µm thick coronal or sagittal slices.

-